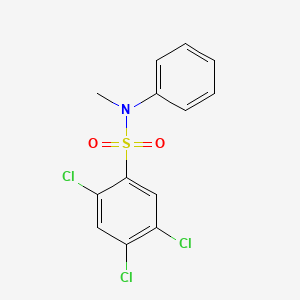

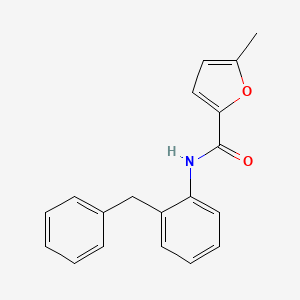

![molecular formula C24H20Cl2N4O4S B4617836 4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)

4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide

Descripción general

Descripción

This compound belongs to a class of chemicals that involve quinoxalinylamino and sulfonylphenyl groups. These compounds are known for their diverse biological activities and have been studied for their potential applications in various fields, excluding drug use and dosage, as well as drug side effects. The focus here is on the synthesis, molecular structure, chemical reactions, and properties of such compounds.

Synthesis Analysis

The synthesis of related compounds often involves chemoselective Michael reactions and novel thiation methods from corresponding quinoxalin-2(1H)-ones. These methods provide a convenient route to various derivatives showcasing significant biological activities, such as anticancer properties against human cell lines (El Rayes et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through techniques like elemental analyses, 1H and 13C NMR spectroscopy. The molecular docking and dynamic simulations further provide insights into their binding affinities and structural relationships with biological targets, indicating their potential as inhibitors or modulators of specific biological pathways (Raza et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving these compounds can exhibit selectivity towards specific targets, such as tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP) inhibitor activities. The variation in the oxidation state on sulfur and the alteration of the P1‘ substituent can influence their activity, showcasing the chemical versatility and potential for targeted biological effects (Venkatesan et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are often studied using techniques like X-ray crystallography and spectroscopy to understand how they interact at the molecular level and within larger systems (Bertolasi et al., 1993).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for designing compounds with desired biological activities. Studies on the reactivity of these compounds with various nucleophiles and electrophiles provide insights into their potential applications and mechanisms of action (Iijima & Kyo, 1989).

Aplicaciones Científicas De Investigación

Molecular Structure and Properties

Research on compounds with quinoline derivatives, similar to the mentioned chemical, focuses on understanding their molecular structure and properties. A study by Shahab et al. (2015) investigated the molecular structure, UV, IR, and 1H NMR spectra of a new dichroic dye based on a quinoline derivative, modeling its structure using Density Functional Theory (DFT) and analyzing its electronic absorption spectrum in dimethylformamide (DMF) solution (Shahab et al., 2015).

Anticancer Activity

Compounds bearing sulfonamide fragments, such as those related to the query, have been synthesized and evaluated for their anticancer activity. Cumaoğlu et al. (2015) explored the synthesis and pro-apoptotic effects of new sulfonamide derivatives, finding that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes in various cancer cell lines (Cumaoğlu et al., 2015).

Heterocyclic Synthesis

The synthesis of polyfunctionally substituted pyridine and pyrazole derivatives from compounds similar to the query demonstrates the chemical versatility and potential for generating diverse molecular architectures. Hussein et al. (2008) detailed the synthesis of various derivatives through reactions with active methylene compounds and hydrazines, showcasing the compound's utility in heterocyclic chemistry (Hussein et al., 2008).

Antibacterial and Antifungal Activities

Sulfonamide derivatives containing quinoxaline ring systems have been synthesized and tested for their antibacterial and antifungal activities. Patel et al. (2010) found that some of these compounds showed remarkable activities against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential for developing new antimicrobial agents (Patel et al., 2010).

Catalysis

Research on ionic liquids related to the chemical has explored their use as catalysts. Tejeswararao (2016) studied the catalyzed synthesis of quinoxaline derivatives using an acidic ionic liquid, demonstrating the potential for efficient and reusable catalyst systems in organic synthesis (Tejeswararao, 2016).

Propiedades

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N4O4S/c25-16-7-12-22(19(26)14-16)34-13-3-6-24(31)28-17-8-10-18(11-9-17)35(32,33)30-23-15-27-20-4-1-2-5-21(20)29-23/h1-2,4-5,7-12,14-15H,3,6,13H2,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWLPGDYYZVFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

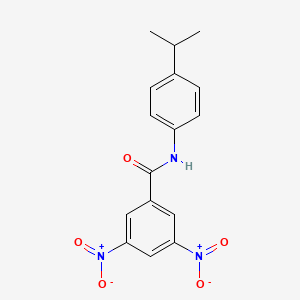

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)

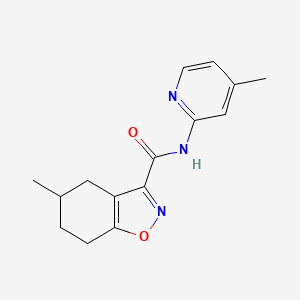

![1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)

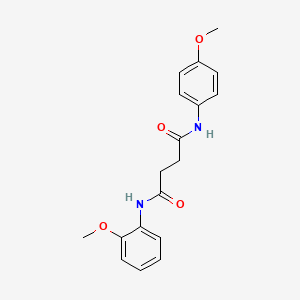

![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)

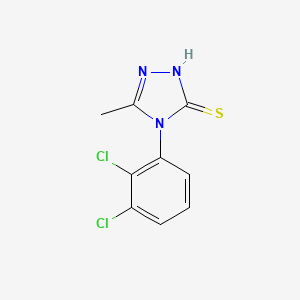

![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)

![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)

![N'-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4617824.png)

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)